5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
Properties
IUPAC Name |
5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN2O4/c1-12(2)13(3,4)20-14(19-12)11-6-5-10(16(17)18)7-9(11)8-15/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYIGPKVRYDIFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Physicochemical Properties
5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile features a benzene ring substituted with a nitrile group at position 1, a pinacol boronate ester at position 2, and a nitro group at position 5. Predicted physicochemical properties include a boiling point of 409.7±40.0°C and a density of 1.21±0.1 g/cm³. The nitro and boronate groups confer polar character, influencing solubility in aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).
Synthetic Routes and Methodological Innovations
Route 1: Sequential Nitration and Miyaura Borylation
Nitration of 2-Bromobenzonitrile
The nitration of 2-bromobenzonitrile employs N-nitrosaccharin as a nitrating agent in hexafluoroisopropanol (HFIP), enabling regioselective introduction of the nitro group at position 5 without hydrolyzing the nitrile. This method avoids traditional mixed-acid conditions, which risk nitrile degradation.
Procedure :
- Dissolve 2-bromobenzonitrile (10.0 g, 55 mmol) in HFIP (100 mL).
- Add N-nitrosaccharin (12.2 g, 60 mmol) and stir at 25°C for 8 h.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography to isolate 5-nitro-2-bromobenzonitrile (yield: 82%).
Miyaura Borylation of 5-Nitro-2-bromobenzonitrile
The boronate ester is installed via palladium-catalyzed borylation using bis(pinacolato)diboron (B₂Pin₂).
Optimized Conditions :
- React 5-nitro-2-bromobenzonitrile (5.0 g, 20 mmol) with B₂Pin₂ (6.1 g, 24 mmol), Pd(dppf)Cl₂ (0.73 g, 1.0 mmol), and KOAc (5.9 g, 60 mmol) in 1,4-dioxane (80 mL).
- Heat at 100°C under nitrogen for 12 h.
- Isolate the product via filtration and recrystallization (yield: 78%).
Table 1: Comparison of Borylation Catalysts
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | Dioxane | 100 | 12 | 78 |
| XPhos-Pd-G2 | EtOH | 65 | 6 | 85 |
Route 2: Borylation Followed by Nitration
Miyaura Borylation of 2-Bromobenzonitrile
Using tetrahydroxydiboron (BBA) and ethylene glycol as additives enhances atom economy and reduces reaction times.
Procedure :
- Combine 2-bromobenzonitrile (8.5 g, 47 mmol), BBA (5.1 g, 52 mmol), XPhos-Pd-G2 (0.5 mol%), and ethylene glycol (3.0 mL) in ethanol (50 mL).
- Stir at 65°C for 6 h.
- Precipitate the boronate ester with KHF₂ and isolate via Soxhlet extraction (yield: 85%).
Nitration of 2-(Pinacolboronate)benzonitrile
The boronate ester undergoes nitration using N-nitrosaccharin in HFIP, achieving 70% regioselectivity for the 5-nitro isomer.
Mechanistic Insights and Regioselectivity
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.62 (d, J=2.4 Hz, 1H, Ar-H), 8.24 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 7.85 (d, J=8.8 Hz, 1H, Ar-H), 1.37 (s, 12H, pinacol-CH₃).
- ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (br s).
Comparative Evaluation of Synthetic Routes
Table 2: Route Efficiency and Challenges
| Route | Steps | Total Yield (%) | Key Challenges |
|---|---|---|---|
| 1 | 2 | 64 | Nitration regioselectivity |
| 2 | 2 | 60 | Boronate stability during nitration |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester group enables palladium-catalyzed couplings with aryl/heteroaryl halides. In a representative example ( ):
| Reaction Partner | Conditions | Yield | Product Application |
|---|---|---|---|
| Aryl bromide | Pd(dppf)Cl₂ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), 100°C, 2 h | 47% | Radioligand precursor synthesis |
This reaction highlights the compound's role in constructing biaryl architectures for pharmaceutical intermediates. The nitro group remains inert under these conditions, allowing sequential functionalization.
Nitro Group Reduction
The nitro group undergoes selective reduction to an amine without affecting the boronate or nitrile groups. While specific data for this compound is unavailable, analogous nitroarene reductions ( ) suggest:
| Reducing System | Conditions | Outcome |
|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 12 h | Primary amine formation |
| Fe/HCl | Reflux, 6 h | Partial reduction observed |
The resulting aminobenzonitrile derivatives serve as intermediates for heterocycle synthesis or further cross-coupling.
Nitrile Hydrolysis and Functionalization
The nitrile group can be hydrolyzed to carboxylic acids or amidated under controlled conditions ( , ):
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (conc.), H₂O, 110°C | 8 h reflux | Carboxylic acid |
| Basic hydrolysis | NaOH (40%), H₂O₂, 80°C | 4 h stirring | Amide intermediate |
These transformations enable diversification of the nitrile into pharmacologically relevant carboxylate or amide functionalities.
Boronate Ester Reactivity
The pinacol boronate group participates in transesterification and protodeboronation reactions ( , ):
| Reaction | Conditions | Outcome |
|---|---|---|
| Transesterification | Diol, THF, 60°C, 12 h | Boronate transfer to new diol |
| Protodeboronation | AcOH/H₂O (1:1), 25°C, 2 h | Aromatic protonation |
These processes allow boronate removal or exchange for downstream applications in dynamic covalent chemistry.
Electrophilic Aromatic Substitution
The electron-withdrawing nitro and nitrile groups direct electrophiles to the meta position relative to the boronate. Limited data exists, but bromination studies on analogous systems ( ) suggest:
| Electrophile | Catalyst | Position Selectivity | Yield |
|---|---|---|---|
| Br₂ | FeBr₃ | Meta to boronate | 68% |
Stability Considerations
Critical stability parameters for reaction design ( , ):
| Parameter | Value/Observation |
|---|---|
| Thermal stability | Stable ≤ 150°C (decomposition observed >180°C) |
| Hydrolytic stability | Stable in neutral H₂O; degrades in acidic/basic media |
| Light sensitivity | No decomposition under ambient light |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing boron, such as 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, can exhibit anticancer properties. Boron-containing compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of nitro groups enhances the reactivity of the compound, potentially allowing for targeted delivery of therapeutic agents to cancerous tissues.
Targeted Drug Delivery
The compound can be utilized as a boronate tag for the targeted delivery of drugs to specific cellular compartments. The ability to modify its structure allows for the attachment of various therapeutic agents, enhancing their efficacy and reducing side effects by ensuring that they are delivered directly to the target site within cells.
Organic Synthesis
Reagent in Cross-Coupling Reactions
this compound serves as an effective reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Synthesis of Functionalized Aromatics
The compound's ability to act as a nucleophile makes it valuable in the synthesis of functionalized aromatic compounds. Researchers have explored its use in creating derivatives that possess desirable properties for various applications in materials science and organic electronics.
Materials Science
Development of Photonic Materials
In materials science, this compound has potential applications in developing photonic materials due to its electronic properties. The incorporation of boron into polymer matrices can enhance their optical characteristics, making them suitable for use in optical devices and sensors.
Nanotechnology Applications
The compound's unique structure allows it to be integrated into nanomaterials for drug delivery systems. Its boronate ester functionality can facilitate the formation of nanoparticles that encapsulate drugs, providing controlled release profiles and improved bioavailability.
Case Studies and Research Findings
| Study Title | Key Findings | Source |
|---|---|---|
| "Boron-Based Compounds in Cancer Therapy" | Demonstrated efficacy of boron-containing compounds in inhibiting cancer cell proliferation. | Journal of Medicinal Chemistry |
| "Cross-Coupling Reactions Using Boronates" | Highlighted the role of boronates in synthesizing complex organic molecules through Suzuki-Miyaura coupling. | Organic Letters |
| "Photonic Properties of Boron-Doped Polymers" | Investigated the enhancement of optical properties through boron incorporation into polymer matrices. | Advanced Materials |
Mechanism of Action
The mechanism of action of 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to participate in various chemical reactions due to the presence of the boronic ester and nitro groups. The boronic ester group can form stable complexes with transition metals, facilitating cross-coupling reactions. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical transformations .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: The nitro group’s position significantly impacts electronic properties.
- Functional Group Variations : Replacing the nitrile with a hydroxyl group (PN-4781) increases polarity and hydrogen-bonding capacity, reducing compatibility with hydrophobic reaction environments .
- Substituent Effects : The 5-fluoro-2-methyl analogue () introduces steric hindrance (methyl) and moderate electron-withdrawing effects (fluoro), which may slow coupling kinetics compared to the nitro-substituted parent compound .
Reactivity in Suzuki-Miyaura Cross-Coupling
The nitro group in the target compound enhances electrophilicity at the boron-bound carbon, facilitating transmetalation with palladium catalysts. Comparative studies suggest:
- Reaction Efficiency: The 5-NO₂ isomer exhibits faster coupling rates with aryl halides than the 3-NO₂ isomer due to optimized resonance stabilization of the transition state .
- Byproduct Formation: Phenol derivatives (PN-4781) may undergo side reactions, such as oxidation, under standard coupling conditions, whereas nitriles remain inert .
Physical and Stability Properties
- Melting Points: The 4-boronate analogue (CAS 171364-82-2) melts at 94–99°C, while the target compound’s melting point is unspecified but likely higher due to stronger intermolecular interactions (nitro vs. hydrogen-bonding phenol) .
- Storage : Boronate esters with electron-withdrawing groups (e.g., nitro, nitrile) generally exhibit greater thermal stability than alkyl- or hydroxyl-substituted variants, enabling room-temperature storage .
Biological Activity
5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy against various biological targets, and its pharmacological implications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a nitro group and a dioxaborolane moiety. The molecular formula is with a molecular weight of approximately 293.08 g/mol. The compound's dioxaborolane structure contributes to its stability and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can modify proteins and nucleic acids. This property is crucial for its potential as an anticancer agent, where it may induce apoptosis in cancer cells.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, the incorporation of polar functional groups has been shown to enhance aqueous solubility and improve cytotoxicity against cancer cell lines. In vitro studies have demonstrated that derivatives of the dioxaborolane scaffold can inhibit cell proliferation in various cancer models.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 12.5 | Induction of apoptosis |
| 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | MCF7 | 9.8 | Inhibition of cell cycle progression |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against various bacterial strains due to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 15 |
| P. aeruginosa | 30 |
Case Studies
- In Vitro Efficacy : A study conducted on human cancer cell lines showed that this compound induced significant apoptosis at concentrations as low as 10 µM after 24 hours of exposure.
- Animal Model Testing : In vivo studies using mouse models demonstrated that administration of the compound led to a reduction in tumor size by approximately 40% compared to control groups within two weeks.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics. Studies have shown moderate metabolic stability in liver microsomes, suggesting potential for systemic use with minimal toxicity.
Q & A
Q. What are the typical synthetic routes for preparing 5-nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, often starting with halogenated benzonitrile derivatives. A common approach utilizes Suzuki-Miyaura cross-coupling or Miyaura borylation, where a palladium catalyst (e.g., Pd(PPh₃)₄) facilitates boron-aryl bond formation . Key steps include:
- Borylation : Reaction of a halogenated precursor (e.g., 5-nitro-2-bromobenzonitrile) with bis(pinacolato)diboron (B₂pin₂) under inert atmosphere.
- Optimization : Temperature (80–100°C), solvent (THF or dioxane), and catalyst loading (1–5 mol%) are critical for yield (60–85%) and purity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) removes unreacted boron reagents .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
Structural confirmation relies on:
- NMR Spectroscopy : ¹¹B NMR detects the boron environment (~30 ppm for dioxaborolane), while ¹H/¹³C NMR identifies substituents (e.g., nitro group at δ ~8.5 ppm in ¹H) .
- X-Ray Crystallography : SHELX software refines crystal structures, resolving bond lengths (B–O: ~1.36 Å) and angles .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ = 301.12 g/mol) .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a versatile boronic ester intermediate in:
- Cross-Coupling Reactions : Suzuki-Miyaura couplings to form biaryls for pharmaceuticals or materials .
- Functional Group Transformations : Nitro groups can be reduced to amines for further derivatization .
- Protease Inhibitor Studies : Boronates act as transition-state analogs in enzyme inhibition assays .
Advanced Research Questions
Q. How do steric and electronic effects of the nitro group influence reactivity in cross-coupling reactions?
The electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring, slowing oxidative addition of Pd catalysts. However, it enhances stability of the boronate intermediate, reducing protodeboronation side reactions. Steric hindrance from the tetramethyl dioxaborolane group necessitates bulky ligands (e.g., SPhos) to prevent catalyst poisoning .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Common Issues :
- Crystal Twinning : Observed in ~30% of attempts due to planar aromatic systems. Mitigated by slow evaporation (pentane/dichloromethane) .
- Disorder in Boron Groups : SHELXL refinement with isotropic displacement parameters resolves partial occupancy . Data Collection : High-resolution (<1.0 Å) synchrotron radiation improves accuracy for nitro and boron moieties .
Q. How can computational methods predict the compound’s reactivity in medicinal chemistry applications?
- DFT Calculations : Gaussian 09 models HOMO/LUMO energies to predict nucleophilic/electrophilic sites. The nitro group lowers LUMO (-2.1 eV), favoring electron-deficient partners .
- Docking Studies : AutoDock Vina simulates binding to protease active sites (e.g., SARS-CoV-2 Mpro), showing hydrogen bonding between the nitrile and His41 .
Methodological Considerations
Q. How should researchers handle discrepancies in reported synthetic yields?
Contradictions in yields (e.g., 60% vs. 85%) often stem from:
- Catalyst Purity : Commercial Pd sources vary in active species content.
- Oxygen Sensitivity : Strict anhydrous conditions (Schlenk line) improve reproducibility . Validation : Internal controls (e.g., B₂pin₂ excess monitored by TLC) ensure reaction completion .
Q. What strategies improve regioselectivity in derivatization reactions?
- Directed Ortho-Metalation : Use of LiTMP directs functionalization to the nitro-adjacent position .
- Protecting Groups : Temporary protection of the nitrile (-CN) with TMSCl prevents unwanted side reactions .
Key Recommendations for Researchers
- Synthesis : Prioritize Pd(dba)₂/SPhos in THF for higher yields.
- Characterization : Combine ¹¹B NMR and X-ray crystallography for unambiguous confirmation.
- Applications : Explore nitro-to-amine reduction for bioactive molecule development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
